molecular formula C24H20ClN3O2S B11210235 2-[(4-Chlorophenyl)methanesulfonyl]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxaline

2-[(4-Chlorophenyl)methanesulfonyl]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxaline

Cat. No.: B11210235
M. Wt: 450.0 g/mol
InChI Key: RNBAXTDCWPXASM-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methanesulfonyl]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core fused with a tetrahydroisoquinoline moiety and a 4-chlorophenylmethanesulfonyl group. Its structural complexity confers unique electronic and steric properties, making it a candidate for enzyme inhibition and receptor modulation studies. The sulfonyl group acts as an electrophile, enabling covalent interactions with nucleophilic residues in biological targets, while the tetrahydroisoquinoline moiety may enhance binding affinity through hydrogen bonding or π-π stacking .

Properties

Molecular Formula

C24H20ClN3O2S

Molecular Weight

450.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-3-(3,4-dihydro-1H-isoquinolin-2-yl)quinoxaline

InChI

InChI=1S/C24H20ClN3O2S/c25-20-11-9-17(10-12-20)16-31(29,30)24-23(26-21-7-3-4-8-22(21)27-24)28-14-13-18-5-1-2-6-19(18)15-28/h1-12H,13-16H2

InChI Key

RNBAXTDCWPXASM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methanesulfonyl]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxaline typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable precursor reacts with 4-chlorobenzyl chloride.

    Sulfonylation: The methanesulfonyl group is introduced via a sulfonylation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde or ketone reacts with an amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the quinoxaline core or the sulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under various conditions (e.g., acidic, basic, or neutral environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[(4-Chlorophenyl)methanesulfonyl]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxaline can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery efforts.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-[(4-Chlorophenyl)methanesulfonyl]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxaline exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Key Comparative Data

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Biological Properties
Target Compound Quinoxaline Sulfonyl, Tetrahydroisoquinoline, Chlorophenyl ~440 Enzyme inhibition, receptor modulation
2-[(4-Chlorophenyl)sulfonyl]quinoxaline Quinoxaline Sulfonyl, Chlorophenyl 304.75 Moderate enzyme inhibition
4-[(4-Chlorophenyl)sulfanyl]triazoloquinoxaline Triazoloquinoxaline Sulfanyl, Chlorophenyl ~350 Receptor binding via π-π stacking
3-((4-Chlorophenyl)sulfonyl)dihydroquinoline Dihydroquinoline Sulfonyl, Carboxamide ~450 Solubility-focused interactions

Biological Activity

The compound 2-[(4-Chlorophenyl)methanesulfonyl]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxaline is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A quinoxaline core.
  • A methanesulfonyl group attached to a 4-chlorophenyl moiety.
  • A tetrahydroisoquinoline substituent.

Molecular Details

PropertyValue
Molecular FormulaC19H20ClN3O2S
Molecular Weight377.89 g/mol
IUPAC NameThis compound
CAS NumberNot available

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Studies have demonstrated that this compound shows significant cytotoxic effects against several cancer cell lines. For instance:

  • IC50 Values : The compound exhibited IC50 values in the micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
  • Mechanism of Action : It is believed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • Bacterial Strains Tested : It showed effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 15 to 30 µg/mL against various strains .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of the compound in vitro. The findings indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of the compound against multi-drug resistant bacteria. The results suggested that it had superior activity compared to conventional antibiotics, making it a potential lead for new antimicrobial therapies .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The methanesulfonyl group may interact with key enzymes involved in cellular processes, leading to inhibition.
  • Receptor Binding : The quinoxaline structure may facilitate binding to specific receptors or proteins associated with cancer cell survival and proliferation.

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